3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide

Catalog No.
S1903261
CAS No.
62553-86-0
M.F
C18H15NO3
M. Wt
293.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide

CAS Number

62553-86-0

Product Name

3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide

IUPAC Name

3-hydroxy-N-(3-methoxyphenyl)naphthalene-2-carboxamide

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

InChI

InChI=1S/C18H15NO3/c1-22-15-8-4-7-14(11-15)19-18(21)16-9-12-5-2-3-6-13(12)10-17(16)20/h2-11,20H,1H3,(H,19,21)

InChI Key

ZGZIWJXBOGSHNI-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O

Antibacterial Activity

Herbicidal Activity

Synthesis of 1,3-Oxazepines

μ-Opioid Receptor Agonists

δ-Opioid Receptor (DOR) and κ-Opioid Receptor (KOR) Agonist Activity

3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide is a chemical compound characterized by its complex structure, which includes a naphthalene moiety and a methoxy-substituted phenyl group. Its molecular formula is C₁₈H₁₅N₁O₃, and it has a molecular weight of approximately 293.32 g/mol. The compound features a hydroxyl group at the 3-position of the naphthalene ring and an amide linkage connecting the naphthalene to the methoxyphenyl group .

There is no scientific research readily available on the mechanism of action of 3HMN-3OP. This suggests it may not be a commonly studied compound in biological systems.

No safety information on 3HMN-3OP is available in the openly available scientific literature [, , ]. As with any unknown compound, it is advisable to handle it with caution in a laboratory setting following general safety protocols for organic compounds.

The reactivity of 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide can be attributed to its functional groups. Key reactions include:

  • Acid-Base Reactions: The hydroxyl group can act as a weak acid, potentially participating in proton transfer reactions.
  • Nucleophilic Substitution: The amide nitrogen can undergo nucleophilic attack under specific conditions, allowing for further functionalization.
  • Oxidation: The hydroxyl group may be oxidized to form a ketone or aldehyde, depending on the reagents used.

These reactions are essential for exploring its potential derivatives and applications in medicinal chemistry.

Research indicates that 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide exhibits notable biological activities. Preliminary studies suggest it may possess anti-inflammatory and anticancer properties. For instance, in silico studies have shown that it interacts effectively with certain protein targets, indicating potential therapeutic applications in cancer treatment . Additionally, its structural features suggest possible interactions with various biological pathways, warranting further investigation into its pharmacological profile.

The synthesis of 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide typically involves the following steps:

  • Starting Materials: The synthesis begins with m-Anisidine (3-methoxyaniline) and 3-Hydroxy-2-naphthoic acid.
  • Refluxing: These starting materials are refluxed in an appropriate solvent, often in the presence of coupling agents or catalysts to facilitate the formation of the amide bond.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to yield pure 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide .

This method allows for efficient production with high yields.

3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for treating inflammatory diseases and cancers.
  • Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Its unique properties may lend themselves to applications in developing new materials or coatings.

Interaction studies have highlighted the compound's ability to bind with specific proteins and enzymes. For example, computational docking studies have indicated that it forms stable interactions with amino acid residues within target proteins, suggesting its potential as an inhibitor or modulator in biochemical pathways . These findings are crucial for understanding its mechanism of action and guiding future experimental designs.

Several compounds share structural similarities with 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamideSimilar naphthalene coreDifferent methoxy position affects biological activity
4-Hydroxy-N-(3-methoxyphenyl)-2-naphthamideHydroxyl group at the 4-positionVariations in reactivity due to hydroxyl positioning
3-Hydroxy-N-(4-methylphenyl)-2-naphthamideMethyl substitution on phenylPotentially different pharmacological profiles

These compounds provide insights into how variations in structure can influence biological activity and chemical reactivity, highlighting the uniqueness of 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide within this class of compounds.

XLogP3

4.2

Wikipedia

3-Hydroxy-N-(3-methoxyphenyl)naphthalene-2-carboxamide

Dates

Modify: 2023-08-16

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